Methyl 2-(1-(4-(tert-butyl)benzyl)-5-(m-tolyl)-1H-indol-3-yl)-2-oxoacetate
CAS No.: 1245647-71-5
Cat. No.: VC0110502
Molecular Formula: C29H29NO3
Molecular Weight: 439.555
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1245647-71-5 |
---|---|
Molecular Formula | C29H29NO3 |
Molecular Weight | 439.555 |
IUPAC Name | methyl 2-[1-[(4-tert-butylphenyl)methyl]-5-(3-methylphenyl)indol-3-yl]-2-oxoacetate |
Standard InChI | InChI=1S/C29H29NO3/c1-19-7-6-8-21(15-19)22-11-14-26-24(16-22)25(27(31)28(32)33-5)18-30(26)17-20-9-12-23(13-10-20)29(2,3)4/h6-16,18H,17H2,1-5H3 |
Standard InChI Key | MXXUHBFHIYSEGL-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)C2=CC3=C(C=C2)N(C=C3C(=O)C(=O)OC)CC4=CC=C(C=C4)C(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Methyl 2-(1-(4-(tert-butyl)benzyl)-5-(m-tolyl)-1H-indol-3-yl)-2-oxoacetate belongs to the class of indole derivatives, specifically substituted at positions 1, 3, and 5 of the indole core structure. The compound features several key structural components: an indole core with a 4-tert-butylbenzyl substituent at the N1 position, a m-tolyl (3-methylphenyl) group at position 5, and a methyl 2-oxoacetate moiety at position 3 . The systematic IUPAC name for this compound is methyl 2-[1-[(4-tert-butylphenyl)methyl]-5-(3-methylphenyl)indol-3-yl]-2-oxoacetate .
The compound contains several key functional groups that contribute to its reactivity and potential applications:
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Indole heterocyclic core (nitrogen-containing aromatic system)
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Ketone functional group (oxoacetate moiety)
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Methyl ester group
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Tert-butyl substituent (providing steric bulk)
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m-Tolyl group (contributing to lipophilicity)
These structural features create a three-dimensional architecture that influences the compound's interactions with biological systems and other chemical entities.
Molecular Identity
The compound is characterized by the following molecular identifiers:
Parameter | Value |
---|---|
CAS Registry Number | 1245647-71-5 |
Molecular Formula | C29H29NO3 |
Molecular Weight | 439.54546 g/mol |
Synonyms | Methyl 2-(1-(4-tert-butylbenzyl)-5-m-tolyl-1H-indol-3-yl)-2-oxoacetate; Methyl 2-[1-(4-tert-butylbenzyl)-5-(3-methylphenyl)-1H-indol-3-yl]-2-oxoacetate |
These identifiers are crucial for database searching, regulatory compliance, and unambiguous identification in scientific literature .
Physical and Chemical Properties
The physical and chemical properties of Methyl 2-(1-(4-(tert-butyl)benzyl)-5-(m-tolyl)-1H-indol-3-yl)-2-oxoacetate influence its behavior in various environments, including laboratory settings, pharmaceutical formulations, and biological systems.
Physical Properties
Based on available data, the physical properties of this compound are summarized in the following table:
The absence of comprehensive physical data indicates that detailed characterization studies may be limited for this specific compound, which is often the case for specialized research chemicals .
Chemical Stability and Reactivity
The chemical stability and reactivity of this compound are influenced by its functional groups and molecular architecture:
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Stability: The compound is reported to be stable under recommended storage conditions .
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Reactivity: The compound may react with strong oxidizing agents .
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Incompatible materials: Strong oxidizing agents should be avoided to prevent unwanted reactions .
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Hazardous decomposition products: Under thermal decomposition or combustion, the compound may produce carbon oxides and nitrogen oxides .
These properties are important considerations for handling, storage, and use in chemical synthesis or biological studies.
Hazard Category | Classification | Hazard Statement |
---|---|---|
Skin irritation | Category 2 | H315: Causes skin irritation |
Eye irritation | Category 2A | H319: Causes serious eye irritation |
Specific target organ toxicity - single exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
These classifications indicate that appropriate precautions should be taken when handling this compound to minimize exposure and potential adverse effects .
Applications and Research Context
Methyl 2-(1-(4-(tert-butyl)benzyl)-5-(m-tolyl)-1H-indol-3-yl)-2-oxoacetate has several potential applications in scientific research and chemical synthesis.
Synthetic Importance
The compound is identified as an important intermediate in organic synthesis, particularly for pharmaceutical applications . The indole core with its specific substitution pattern makes it a potentially valuable building block for constructing more complex molecules with desired biological activities.
The methyl 2-oxoacetate moiety at position 3 of the indole ring is a reactive functional group that can participate in various transformations, potentially leading to more complex structures with diverse applications .
Supplier | Location | Minimum Order | Purity |
---|---|---|---|
Dayang Chem (Hangzhou) Co., Ltd. | China | Not specified | 98% Min |
SAGECHEM LIMITED | China | Not specified | 98% |
TaiChem Taizhou Limited | China | 10 Gram | 95-99% |
These suppliers provide the compound for research and development purposes, with specifications regarding purity, packaging, and handling requirements .
Product Specifications
The commercially available product typically meets the following specifications:
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Purity: 95-99%, depending on the supplier
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Packaging: According to customer requirements (typically 10g, 100g, 1kg)
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Storage recommendations: Store in dry, dark, and ventilated places
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Transportation: Available by air or ocean shipping
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Intended use: For research and development purposes only, particularly in organic synthesis and pharmaceutical applications
It is important to note that the compound is designated for research use only, specifically for "research and development use by, or directly under the supervision of, a technically qualified individual" .
Research Gaps and Future Directions
Despite the commercial availability of Methyl 2-(1-(4-(tert-butyl)benzyl)-5-(m-tolyl)-1H-indol-3-yl)-2-oxoacetate, there appears to be limited published research specifically focusing on this compound. This suggests several potential research opportunities:
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Comprehensive characterization studies, including detailed spectroscopic analysis and crystal structure determination
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Investigation of biological activities, particularly in areas where related indole derivatives have shown promise
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Structure-activity relationship studies to understand how the specific substitution pattern influences potential biological effects
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Development of synthetic methodologies utilizing this compound as an intermediate for creating more complex molecules
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Computational studies to predict properties and interactions with biological targets
These research directions could enhance our understanding of this compound and potentially lead to valuable applications in pharmaceutical development or other fields.
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